Timiperone hydrochloride

Description

Historical Development and Research Trajectory

Developed in Japan by Daiichi Seiyaku Co., Ltd., timiperone (B1682379) (code number: DD-3480) emerged from research into new butyrophenone (B1668137) derivatives with potent antipsychotic activity. psu.edu The initial research trajectory positioned it as a potential alternative to existing neuroleptics like haloperidol (B65202). psu.edu Early animal studies demonstrated its significant potency, showing it to be 8 to 9 times more effective than haloperidol in inhibiting stereotyped behaviors induced by methamphetamine or apomorphine (B128758). psu.edu

Phase I studies concluded that timiperone was a promising candidate for further clinical investigation. psu.edu Subsequent pilot studies and larger multi-clinic, double-blind controlled trials were conducted to assess its efficacy and safety in patients with schizophrenia. psu.edunih.gov These foundational studies compared timiperone directly with haloperidol, a standard antipsychotic of the same class. psu.edunih.gov The research indicated that timiperone was not only effective but, in some aspects, superior to haloperidol, particularly in addressing both the positive (e.g., hallucinations, delusions) and negative symptoms (e.g., blunted affect, lack of initiative) of schizophrenia. psu.eduncats.io

Contemporary Relevance in Pharmaceutical Research

Timiperone hydrochloride continues to be relevant in pharmaceutical research due to its distinct pharmacological profile. ncats.ioncats.io It exhibits a strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgpatsnap.com Notably, its affinity for dopamine receptors is reported to be five to eight times higher, and its affinity for serotonin receptors is 15 times higher than that of haloperidol. ncats.ioncats.io This dual antagonism is a key area of ongoing research, as it is believed to contribute to its broad efficacy and potentially a more favorable side effect profile compared to other typical antipsychotics. patsnap.com

Current research continues to explore its therapeutic potential and mechanisms. patsnap.com While predominantly used in Asian markets, its clinical applications are gaining recognition globally. patsnap.com Ongoing studies are examining its broader uses beyond schizophrenia and delving deeper into its precise molecular interactions. patsnap.compatsnap.com

Foundational Research Paradigms and Methodological Frameworks

The research on this compound has been predominantly guided by a positivist research paradigm, relying on quantitative, empirical data to establish its efficacy and pharmacological properties. The primary methodological frameworks employed have been:

Preclinical Animal Models: These studies were crucial in the initial stages to determine the compound's neuroleptic profile, potency, and mechanism of action. psu.edunih.gov Researchers utilized established models of psychosis, such as drug-induced stereotyped behavior in rodents, to compare its effects with existing antipsychotics. psu.edu

Clinical Trials: The core of the research on timiperone has been multi-clinic, double-blind, randomized controlled trials. psu.edunih.govnih.gov This methodology is considered the gold standard for establishing the therapeutic efficacy and safety of a new drug. These trials typically involved comparing timiperone to a placebo or an active comparator like haloperidol. psu.edunih.govpatsnap.com

Pharmacological Studies: In vitro and in vivo pharmacological studies have been essential to characterize its receptor binding affinities and general pharmacological effects on various physiological systems. ncats.ioncats.ionih.gov These studies provide the mechanistic understanding of how the drug exerts its effects.

These research paradigms and methodologies have been instrumental in building a comprehensive understanding of this compound's properties and its place in psychiatric medicine. The consistent use of controlled, comparative studies has provided a robust evidence base for its clinical use.

Detailed Research Findings

Table 1: Comparative Efficacy of Timiperone and Haloperidol in Schizophrenia

| Outcome Measure | Timiperone Group | Haloperidol Group | Statistical Significance | Source |

| Final Global Improvement Rating | Significantly Superior | - | p < 0.001 | psu.edu |

| General Usefulness Rating | Significantly Superior | - | p < 0.01 | psu.edu |

| Improvement in Hallucinations & Delusions | Superior | - | - | psu.edu |

| Improvement in Lack of Initiative & Blunted Affect | Superior | - | - | psu.edu |

| Aggravation Cases | 7% | 18% | p < 0.05 | psu.edu |

Table 2: Receptor Binding Affinity Comparison

| Receptor | Timiperone Affinity vs. Haloperidol | Source |

| Dopamine D2 Receptors | 5-8 times higher | ncats.ioncats.io |

| Serotonin 5-HT2A Receptors | 15 times higher | ncats.ioncats.io |

Compound Names Mentioned

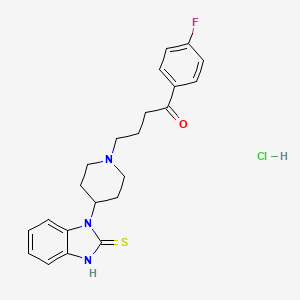

Structure

3D Structure of Parent

Properties

CAS No. |

62621-49-2 |

|---|---|

Molecular Formula |

C22H25ClFN3OS |

Molecular Weight |

434.0 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C22H24FN3OS.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |

InChI Key |

VUGXUHIAJYYOSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Preclinical Pharmacology and Neurobiological Interactions of Timiperone Hydrochloride

Receptor Binding Affinities and Selectivity Profiles

Timiperone's primary mechanism of action involves potent antagonism of dopamine (B1211576) D2 receptors. In conditions such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder. By blocking D2 receptors in this pathway, Timiperone (B1682379) reduces the excessive dopaminergic activity, which is fundamental to its antipsychotic effect. As a member of the butyrophenone (B1668137) class, its binding profile is characterized by a high affinity for the D2 subtype, with comparatively lower affinity for D1-like receptors. This selectivity is a hallmark of typical antipsychotics.

Table 1: Timiperone Hydrochloride - Dopamine Receptor Binding Profile

| Receptor Subtype | Binding Affinity | Functional Activity |

|---|---|---|

| Dopamine D1 | Low | Antagonist |

| Dopamine D2 | High | Antagonist |

| Dopamine D3 | Moderate | Antagonist |

| Dopamine D4 | Moderate | Antagonist |

| Dopamine D5 | Low | Antagonist |

Note: This table is based on the characteristic profile of butyrophenone antipsychotics. Specific Ki values for Timiperone are not consistently available in publicly accessible literature.

Table 2: this compound - Serotonin (B10506) Receptor Binding Profile

| Receptor Subtype | Binding Affinity | Functional Activity |

|---|---|---|

| 5-HT1A | Low / Negligible | - |

| 5-HT2A | High | Antagonist |

| 5-HT2C | Moderate | Antagonist |

While direct comparative in vivo receptor occupancy studies for Timiperone using imaging techniques like Positron Emission Tomography (PET) are not widely available in the literature, its pharmacological effects have been compared with the benchmark typical antipsychotic, haloperidol (B65202). Studies evaluating the general pharmacological properties of Timiperone have shown that its effects on the central nervous system are largely similar to those of haloperidol. For instance, electroencephalographical (EEG) studies in animal models have demonstrated that the EEG synchronizing effects of Timiperone are qualitatively similar to those of haloperidol. These findings suggest that Timiperone likely engages central D2 receptors in a manner and to an extent comparable to haloperidol at therapeutically relevant doses. The therapeutic window for most antipsychotics is believed to be achieved when D2 receptor occupancy is between 60-80%, and it can be inferred that Timiperone follows this principle.

Molecular Mechanisms of Action

The binding of this compound to its target receptors initiates a cascade of intracellular events that modulate neuronal signaling and neurotransmitter systems. These molecular mechanisms are the basis of its therapeutic effects.

The antagonism of D2 and 5-HT2A receptors by Timiperone leads to the modulation of distinct intracellular signal transduction pathways.

Dopamine D2 Receptor Pathway: Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. The antagonism of D2 receptors by Timiperone blocks the dopamine-induced inhibition of the enzyme adenylyl cyclase. This action prevents the decrease in the intracellular second messenger cyclic AMP (cAMP) and the subsequent downstream signaling cascades mediated by protein kinase A (PKA). By preventing this inhibitory signal, Timiperone effectively dampens the response of postsynaptic neurons to excessive dopamine.

Serotonin 5-HT2A Receptor Pathway: Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. When Timiperone antagonizes these receptors, it blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are thereby inhibited. This modulation of the phosphoinositide signaling pathway in cortical neurons is a key component of its mechanism.

The primary interaction of Timiperone with dopaminergic and serotonergic systems leads to secondary, downstream effects on other critical neurotransmitter systems, including glutamate (B1630785) and gamma-aminobutyric acid (GABA), particularly in brain regions like the prefrontal cortex.

The intricate relationship between dopamine, serotonin, glutamate, and GABA is crucial for maintaining a proper excitatory/inhibitory balance necessary for normal cognitive function. Dopaminergic and serotonergic neurons form complex circuits with glutamatergic (excitatory) and GABAergic (inhibitory) neurons.

By antagonizing D2 receptors on GABAergic interneurons, Timiperone can modulate the inhibitory tone in cortical circuits. Furthermore, the blockade of 5-HT2A receptors, which are densely expressed on glutamatergic pyramidal neurons in the prefrontal cortex, can influence glutamate release. The modulation of these primary neurotransmitter systems by Timiperone is thus believed to indirectly restore a more balanced state of cortical neurotransmission, which is thought to be dysregulated in schizophrenia.

Electrophysiological Investigations in Preclinical Models

This compound has been the subject of electrophysiological studies in preclinical models to characterize its effects on brain activity. These investigations have provided insights into its neurobiological mechanisms of action.

In preclinical studies involving cats, timiperone has been shown to induce a slowing of cortical electroencephalogram (EEG) activity. Further electroencephalographical analysis revealed that timiperone produces synchronizing effects on the EEG. The drug weakly inhibits the EEG arousal response that occurs from electrical stimulation of the sciatic nerve, but it does not significantly affect the arousal response induced by stimulating the mesencephalic reticular formation.

| Brain Response or Area | Observed Effect of Timiperone |

|---|---|

| Cortical EEG | Slowing of activity and synchronization |

| EEG Arousal (Sciatic Nerve Stimulation) | Weak inhibition |

| EEG Arousal (Mesencephalic Reticular Formation Stimulation) | Almost no effect |

| Caudate Spindle | Significant potentiation |

| Thalamic Recruiting Response | No modification |

| Thalamic Augmenting Response | No modification |

The ascending reticular activating system (ARAS) is a critical network of neurons responsible for maintaining wakefulness and arousal. Research indicates that the EEG synchronizing effect of timiperone may be mediated by its suppression of the ARAS. Specifically, timiperone has been found to more selectively suppress the activation of neocortical EEG in response to stimulation of the posterior hypothalamus compared to its effect on limbic EEG activation. This selective suppression of a key component of the ARAS points to a specific mechanism through which timiperone influences arousal states.

The modulatory effects of timiperone on the ARAS are believed to influence conscious levels and the sleep-wakefulness cycle. Studies in feline models have directly assessed these effects, monitoring changes in sleep architecture through EEG, electromyography (EMG), and eye movement potential.

The administration of timiperone was found to dose-dependently increase the time spent in slow-wave sleep (SWS) while decreasing the time spent in paradoxical sleep (PS), also known as REM sleep. Furthermore, at higher doses, the onset of the first period of paradoxical sleep was delayed, and the total number of paradoxical sleep phases tended to decrease. These findings suggest that the neurological control of the cerebral dopaminergic system may, at least in part, be attributable to the effect of timiperone on sleep mechanisms.

| Parameter | Effect |

|---|---|

| Slow Wave Sleep (SWS) Time | Dose-dependently increased |

| Paradoxical Sleep (PS) Time | Dose-dependently decreased |

| Onset of First PS Period | Delayed at 0.3 mg/kg dose |

| Number of PS Phases | Tendency to decrease at 0.3 mg/kg dose |

In Vitro Pharmacological Characterization

In vitro methods are essential for characterizing the pharmacological profile of a compound by examining its direct interactions with specific biological targets.

Cell-based receptor assays are fundamental in drug discovery for determining how a compound interacts with specific cellular receptors. These assays often use cells engineered to express a particular receptor of interest. The interaction can be quantified through methods like radioligand binding assays, where a labeled compound competes with the test drug to bind to the receptor, allowing for the determination of binding affinity.

Timiperone belongs to the butyrophenone class of antipsychotic drugs. Its pharmacological activity is primarily attributed to its interaction with specific neurotransmitter receptors. It is known to target dopaminergic pathways in the brain, acting as an antagonist at dopamine D2 receptors. In addition to its effects on the dopamine system, timiperone also exhibits antagonistic activity at serotonin 5-HT2A receptors. This dual antagonism of dopamine and serotonin receptors is a key feature of its pharmacological profile.

| Receptor Target | Type of Interaction |

|---|---|

| Dopamine D2 | Antagonist |

| Serotonin 5-HT2A | Antagonist |

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test a large number of chemical compounds for a specific biological activity. The primary goal of HTS is to accelerate the identification of "hits"—compounds that modulate a biological target in a desired way. This method allows researchers to screen vast and diverse compound libraries against targets, such as the dopamine D2 or serotonin 5-HT2A receptors, to identify novel agonists or antagonists.

HTS assays are typically performed in microplates with 96, 384, or even 1536 wells, enabling the parallel analysis of thousands of compounds per day. This process is crucial in the early stages of drug development for identifying lead candidates and for characterizing the selectivity and specificity of existing compounds by screening them against a wide panel of biological targets. For a compound like timiperone, HTS would be instrumental in its initial discovery and for profiling its activity across a broad range of receptors, ion channels, and enzymes to build a comprehensive pharmacological profile.

Application of 3D Culture Systems and Organoids in Drug Discovery

The field of drug discovery has increasingly sought preclinical models that more accurately predict human physiological and pathological responses. nih.gov Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex cellular interactions and microenvironments of living tissues, which can lead to misleading data regarding a drug's efficacy and toxicity. mdpi.comnih.gov In response to these limitations, three-dimensional (3D) cell culture systems and organoids have emerged as powerful tools. nih.gov

Organoids are self-organized, 3D aggregates derived from stem cells that recapitulate key structural and functional features of a specific organ. nih.govmdpi.com Brain organoids, often referred to as "mini-brains," are generated from human pluripotent stem cells and can self-assemble into structures with cell types and architectures that resemble the developing human brain. mdpi.cominsidescientific.com These models offer a significant advantage over 2D cultures by providing a system with higher cellular diversity and the ability to form intricate 3D spatial connections between cells. mdpi.com

The application of these advanced 3D systems in drug discovery is multifaceted:

Disease Modeling : Brain organoids can be generated from patient-derived induced pluripotent stem cells (iPSCs), creating personalized models of neurological and neurodevelopmental disorders. nih.govmdpi.com This allows researchers to study disease mechanisms in a human-relevant context. novartis.com

Target Identification and Validation : Because gene expression patterns in 3D models are closer to in vivo conditions, they can be used to identify and validate novel drug targets that might be missed in 2D systems. nih.gov

Predictive Toxicology and Efficacy Screening : 3D cell cultures allow for the assessment of a compound's safety and effectiveness in a more physiologically relevant environment. nih.govmoleculardevices.com This improved predictability can help reduce the high attrition rates of drug candidates during clinical trials. nih.govmoleculardevices.com Cells cultured in 3D models have been shown to exhibit drug responses more similar to what occurs in vivo compared to 2D cultures. nih.gov

High-Throughput Screening : The technology to create and maintain organoids is advancing, making them increasingly suitable for high-throughput screening platforms to test large libraries of chemical compounds. mdpi.com

By bridging the gap between traditional cell culture and animal models, 3D culture systems and organoids provide a more accurate and human-relevant platform for neuroscience research and the development of novel therapeutics for complex brain disorders. nih.govlabmanager.com

Preclinical Disposition and Metabolism of Timiperone Hydrochloride

Absorption and Systemic Distribution in Animal Models

The disposition of timiperone (B1682379) has been investigated in animal models to understand how the compound is absorbed and distributed throughout the body following administration.

Research conducted on male Wistar rats provides insight into the absorption of timiperone. In a study involving repeated oral dosage of [14C]timiperone, blood concentrations of the radiolabeled compound suggested that its absorption profile after 21 consecutive daily doses is comparable to that observed after a single dose. nih.gov This indicates that repeated administration does not significantly alter the fundamental absorption process in this species. nih.gov

Following absorption, timiperone is distributed to various tissues. Studies in rats have shown that while tissue levels of 14C-labeled timiperone after repeated doses were elevated—up to twice the concentration seen after a single dose—the rate of decline in these tissue concentrations was similar to that following a single administration. nih.gov This finding suggests that despite increased levels with repeated dosing, the compound does not accumulate in rat tissues over the study period. nih.gov

Table 1: Tissue Concentration of Timiperone in Rats After Repeated Dosing

| Parameter | Finding | Implication |

|---|---|---|

| Tissue Levels | Up to double the concentration compared to a single dose. nih.gov | The drug distributes effectively into tissues with repeated administration. |

| Concentration Decline | The decline of tissue concentrations after the 21st dose was similar to that after a single dose. nih.gov | No significant tissue accumulation was observed in the rat model. nih.gov |

Detailed studies specifically characterizing the fetoplacental transfer of timiperone or its excretion into the milk of lactating animals were not available in the reviewed scientific literature.

Biotransformation Pathways and Metabolite Characterization

Timiperone undergoes metabolic transformation to facilitate its excretion. The liver is a primary site for drug metabolism, involving various enzymatic reactions. msdmanuals.com

The metabolism of timiperone involves multiple pathways, with key reactions identified through preclinical and clinical research.

Butyrophenone (B1668137) Side-Chain Reduction: A significant metabolic pathway for timiperone is the reduction of the ketone group on its butyrophenone side-chain. nih.gov This reaction is catalyzed by ketone reductase enzymes and results in the formation of an active metabolite, reduced timiperone (RTIM). nih.gov

Role of Cytochrome P450 Enzymes: The biotransformation of timiperone is influenced by the cytochrome P450 (CYP) enzyme system. patsnap.com Specifically, the CYP3A4 isoenzyme is known to be involved in its metabolism. patsnap.com Phase I metabolic reactions, such as oxidation, are typically catalyzed by CYP enzymes. msdmanuals.comwikipedia.org

The primary metabolite identified in plasma is reduced timiperone (RTIM). nih.gov This metabolite is formed through the enzymatic reduction of the carbonyl group of the parent timiperone molecule. nih.gov

Table 2: Identified Metabolites and Metabolic Pathways of Timiperone

| Metabolite | Parent Compound | Metabolic Reaction | Enzyme System |

|---|---|---|---|

| Reduced Timiperone (RTIM) nih.gov | Timiperone | Butyrophenone Side-Chain Reduction (Ketone Reduction) nih.gov | Ketone Reductase nih.gov |

Enzymatic Systems Involved in Metabolism (e.g., Carbonyl Reductase in Human Liver Cytosol)

The metabolic reduction of timiperone is significantly influenced by carbonyl reductase present in human liver cytosol. nih.gov In vitro studies have confirmed the conversion of timiperone to its reduced metabolite, a pathway that is potently inhibited by carbonyl reductase inhibitors such as menadione (B1676200) and ethacrynic acid. nih.gov Conversely, the alcohol dehydrogenase inhibitor 4-methylpyrazole (B1673528) has no effect on this process, and the aldehyde reductase inhibitor phenobarbital (B1680315) demonstrates only a weak inhibitory effect. nih.gov

| Compound | Km (μM) | Vmax (nmol/mg/min) |

|---|---|---|

| Timiperone | 29.7 ± 15.1 | 0.81 ± 0.19 |

| Haloperidol | 381.3 ± 1.1 | 6.00 ± 1.47 |

Excretion Kinetics in Preclinical Species

Studies in male Wistar rats provide insight into the excretion patterns of Timiperone hydrochloride following repeated oral administration.

Urinary Excretion Profiles

In preclinical studies involving rats, a significant portion of the administered dose of [14C]timiperone is excreted through the urine. On the third day of a repeated daily dosage schedule, urinary excretion accounted for 44.7% of the cumulative dose. nih.gov

Fecal Excretion Profiles

Fecal excretion is the primary route of elimination for timiperone in rats. nih.gov Data from the same study showed that on the third day of repeated administration, 52.4% of the cumulative dose was excreted in the feces. nih.gov The combined daily excretion through urine and feces accounted for over 97% of the cumulative dose from the third to the twenty-first day of administration. nih.gov

| Excretion Route | Percentage of Cumulative Dose |

|---|---|

| Urine | 44.7% |

| Feces | 52.4% |

Impact of Repeated Administration on Metabolic Disposition

Repeated administration of this compound appears to have a minimal impact on its metabolic disposition in rats. nih.gov Studies conducted over 21 consecutive days showed that repeated dosing did not alter the metabolism of the compound. nih.gov While tissue levels of the radiolabeled compound were observed to increase up to double those seen after a single dose, the rate of decline in tissue concentrations after the final dose was similar to that after a single dose, indicating no accumulation in the tissues. nih.gov

Structural Activity Relationship Sar Studies and Analog Development of Timiperone Hydrochloride

Correlating Chemical Structure with Receptor Affinities and Pharmacological Activity

The pharmacological profile of timiperone (B1682379) is intricately linked to its distinct chemical architecture. SAR studies have dissected the molecule to understand how each component contributes to its interaction with biological targets.

The butyrophenone (B1668137) core is a classic pharmacophore found in many typical antipsychotic drugs, including the widely used haloperidol (B65202). acs.orgwikipedia.org This structural feature is essential for the antipsychotic activity of these compounds. Key SAR findings for the butyrophenone moiety include:

Carbonyl Group : The ketone's carbonyl group (C=O) is considered optimal for activity. pharmacy180.com Its presence is thought to play a significant role in anchoring the ligand to the receptor. acs.org Reduction or replacement of this group generally leads to a decrease in neuroleptic activity. slideshare.net

Propyl Chain : A three-carbon (propyl) chain connecting the fluorinated phenyl ring to the basic nitrogen atom is crucial for maximal activity. pharmacy180.comslideshare.net Lengthening, shortening, or branching this aliphatic chain typically results in diminished potency. pharmacy180.comslideshare.net

Tertiary Amine : The aliphatic amino nitrogen, which in timiperone is part of the piperidine (B6355638) ring, is required for activity, and its potency is highest when incorporated into a cyclic structure. pharmacy180.com This tertiary amine is a key feature for interaction with dopamine (B1211576) receptors.

A hallmark of the butyrophenone class of antipsychotics is the presence of a fluorine atom at the para-position of the phenyl ring. pharmacy180.com The high electronegativity and small size of fluorine introduce several advantageous properties:

Enhanced Potency : Para-fluoro substitution significantly enhances antipsychotic activity. pharmacy180.com This is attributed to the electron-withdrawing nature of fluorine, which can influence the electronic properties of the entire butyrophenone system and its interaction with the receptor.

Increased Lipophilicity : The addition of fluorine can increase the molecule's lipophilicity, which may improve its ability to cross the blood-brain barrier and penetrate hydrophobic pockets within the target receptor. mdpi.com

Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation, leading to increased metabolic stability and a longer duration of action.

While beneficial in this context, it is noteworthy that fluorine substitution does not universally enhance binding affinity for all receptor types and can sometimes have a detrimental effect, depending on the specific molecular scaffold and its target. nih.govrti.org

What distinguishes timiperone from other butyrophenones like haloperidol is its complex side chain, consisting of a piperidine ring linked to a 2-oxobenzimidazolinyl group.

Piperidine Ring : The piperidine ring serves as a crucial scaffold, correctly orienting the other functional groups. The basic nitrogen within this ring is essential for receptor interaction. The 4-aryl piperidino moiety is thought to mimic the 2-phenylethylamino part of dopamine, thereby promoting affinity for D2 and D3 receptors. pharmacy180.com

Benzimidazolinyl Group : The 1-(2-oxobenzimidazolinyl) substituent at the 4-position of the piperidine ring is a key contributor to timiperone's specific receptor binding profile. This large, aromatic group helps to promote receptor affinity and contributes to the potent antagonism at D2 receptors. pharmacy180.com Modifications in this region can significantly alter the compound's affinity and selectivity for various dopamine and serotonin (B10506) receptor subtypes.

Design and Synthesis of Timiperone Hydrochloride Analogs

The development of timiperone analogs has been driven by the goal of refining its pharmacological profile, potentially enhancing efficacy against negative symptoms of schizophrenia or reducing side effects. acs.org Synthetic strategies often involve modifying the key structural components identified in SAR studies.

For example, research into haloperidol analogs, which share the same butyrophenone core, provides insights into potential modifications for timiperone. In one study, the piperidine ring of haloperidol was expanded to a homopiperidine (azepane) ring. nih.gov This modification resulted in an analog (Compound 11 in the study) that was equipotent to haloperidol at the D2 receptor. nih.gov Other modifications focused on altering the substituent on the piperidine nitrogen to create compounds with a binding profile more similar to the atypical antipsychotic clozapine, which has a different ratio of D2 to D4 receptor affinity. nih.gov

The synthesis of such analogs typically involves multi-step processes, often starting with the construction of the complex piperidine side chain, followed by its attachment to the butyrophenone moiety via nucleophilic substitution. nih.govresearchgate.net

| Compound | Structural Modification (Relative to Haloperidol) | Reported D2 Receptor Affinity (Ki, nM) | Reported D4 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Haloperidol | Baseline (4-hydroxy-4-(4-chlorophenyl)piperidine) | ~1-2 | ~5-10 | nih.gov |

| Analog 7 | Piperidine ring replaced with azepine; phenyl group lacks -Cl and -OH | 33 | 11 | nih.gov |

| Analog 9 | Piperidine ring replaced with azepine; phenyl group lacks -Cl | 44 | 24 | nih.gov |

| Analog 11 | Piperidine ring replaced with homopiperidine (azepane) | Equipotent to Haloperidol | Not Specified | nih.gov |

This table presents data on haloperidol analogs to illustrate SAR principles applicable to the butyrophenone class. Data for specific timiperone analogs was not available in the search results.

Computational Chemistry and In Silico Approaches for SAR Prediction

Modern drug design heavily relies on computational methods to predict the biological activity of novel compounds and to understand their interactions with target receptors at a molecular level. These in silico techniques are particularly useful for exploring the SAR of complex molecules like timiperone.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For butyrophenones, 3D-QSAR models have been developed to understand the structural requirements for affinity to serotonin (5-HT2A) and dopamine (D2) receptors. acs.orgnih.gov

In a typical 3D-QSAR study, a series of related molecules (like various butyrophenone analogs) are computationally aligned. Then, steric and electrostatic fields around the molecules are calculated and used as descriptors. Statistical methods are employed to build a model that correlates these descriptors with the experimentally determined receptor affinities.

Such models can:

Provide insights into the key pharmacophoric features required for receptor binding.

Predict the affinity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

Help interpret how different substituents contribute to binding, for example, by identifying regions where bulky groups increase or decrease activity.

For instance, a 3D-QSAR study on a series of butyrophenones with affinity for the 5-HT2A receptor yielded a statistically robust model that provided useful information not easily obtainable from simply observing the ligand-receptor complexes. nih.gov These computational approaches are invaluable tools for rational drug design, allowing for the efficient exploration of chemical space in the search for better antipsychotic agents.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the interaction between Timiperone and its biological targets at an atomic level. While specific studies exclusively on Timiperone are not extensively documented in publicly available literature, its mechanism can be inferred from comprehensive research on its structural class (butyrophenones) and its primary pharmacological targets, the dopamine D2 and serotonin 5-HT2A receptors.

Molecular Docking Analysis

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. For Timiperone, a butyrophenone derivative, the primary targets are the D2 and 5-HT2A receptors. nih.gov Docking studies on closely related butyrophenones, such as Haloperidol and Spiperone, provide a robust framework for understanding Timiperone's binding mode.

The binding of butyrophenones to the D2 receptor is characterized by key interactions within the receptor's binding pocket. A crucial interaction is the salt bridge formed between the protonated nitrogen atom of the piperidine ring and the carboxylate group of a highly conserved aspartic acid residue (Asp114 in TM3). Further stabilization is achieved through hydrogen bonds and hydrophobic interactions with other residues. For instance, studies on the D2 receptor in complex with Spiperone have highlighted interactions with residues like Trp386 and Phe390. nih.gov The fluorophenyl group of Timiperone is expected to engage in hydrophobic interactions deep within the binding pocket, a common feature for butyrophenone antipsychotics. nih.gov The carbonyl oxygen contributes to the interaction network, often forming a hydrogen bond. The unique 2-thioxo-1-benzimidazolinyl moiety of Timiperone likely engages in specific hydrophobic and potentially pi-pi stacking interactions within the receptor, contributing to its distinct binding affinity and pharmacological profile.

Docking simulations of Haloperidol, a close analog, with the D2 receptor (PDB ID: 6CM4) have demonstrated a strong binding affinity, with calculated binding energies around -11.1 kcal/mol, indicating a highly favorable interaction. chemrxiv.org It is anticipated that Timiperone would exhibit a similarly potent binding affinity.

| Target Receptor | Key Interacting Residues (Predicted for Timiperone) | Type of Interaction with Timiperone Moiety |

| Dopamine D2 | Asp114 (TM3) | Ionic Bond (with Piperidine Nitrogen) |

| Ser193, Ser197 (TM5) | Hydrogen Bond (with Carbonyl/Piperidine) | |

| Phe390 (TM6) | Hydrophobic (with Fluorophenyl group) | |

| Trp386 (TM6) | Pi-Pi Stacking (with Benzimidazolinyl group) | |

| Serotonin 5-HT2A | Asp155 (TM3) | Ionic Bond (with Piperidine Nitrogen) |

| Ser242 (TM5) | Hydrogen Bond | |

| Phe339, Phe340 (TM6) | Hydrophobic / Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov These simulations place the docked complex into a simulated physiological environment to observe its conformational changes.

MD simulations performed on Haloperidol complexed with the dopamine D3 receptor, a closely related target, have spanned over 122 microseconds to analyze the entire binding process, revealing multiple stable bound conformations. figshare.combohrium.com For a Timiperone-D2 receptor complex, MD simulations would be used to validate the stability of the interactions predicted by docking. Key parameters such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess the system's stability. A low and stable RMSD value over the simulation time (e.g., 100 nanoseconds) would suggest that Timiperone forms a durable and stable complex with the receptor, consistent with its role as a potent antagonist. nih.gov Further analysis of hydrogen bond occupancy and fluctuations in residue positions (Root-Mean-Square Fluctuation, RMSF) would provide a detailed map of the dynamic interactions governing its pharmacological action.

| MD Simulation Parameter | Significance for Timiperone-Receptor Complex |

| RMSD (Root-Mean-Square Deviation) | Low, stable values indicate the complex is in a stable conformational state. |

| RMSF (Root-Mean-Square Fluctuation) | Identifies flexible regions of the receptor upon Timiperone binding. |

| Hydrogen Bond Analysis | Confirms the persistence of key hydrogen bonds throughout the simulation. |

| SASA (Solvent Accessible Surface Area) | Measures changes in the protein surface exposed to the solvent upon binding. |

In Silico Prediction of Pharmacological Profiles

In silico methods are instrumental in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the development process. iipseries.orgslideshare.net These computational models use a molecule's structure to forecast its pharmacokinetic and safety profile, guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of drugs like butyrophenones, QSAR studies can identify key molecular descriptors—such as lipophilicity (logP), electronic properties, and steric parameters—that govern their affinity for D2/5-HT2A receptors and predict their antipsychotic potency. mdpi.comnih.gov These models can be used to virtually screen novel Timiperone analogs, prioritizing those with a predicted optimal balance of high potency and reduced off-target effects.

ADMET Profiling

Based on the chemical structure of Timiperone, computational ADMET predictors can estimate its likely pharmacological profile.

Absorption and Distribution : Timiperone's structure, characteristic of butyrophenones, possesses moderate to high lipophilicity. This suggests it is likely to have good oral absorption and the ability to penetrate the blood-brain barrier to reach its CNS targets. In silico models would predict a high volume of distribution, consistent with lipophilic drugs that bind extensively to tissues and plasma proteins.

Metabolism : Butyrophenones are known to be metabolized extensively by the Cytochrome P450 (CYP) enzyme system in the liver. clinpgx.org In silico metabolism prediction tools would likely identify CYP3A4 and CYP2D6 as the primary enzymes responsible for the biotransformation of Timiperone through processes like N-dealkylation and aromatic hydroxylation.

Excretion : The metabolites of Timiperone are predicted to be more polar than the parent drug, facilitating their excretion primarily through the kidneys.

Toxicity : A critical in silico prediction involves assessing the potential for off-target interactions that can lead to adverse effects. Models can predict the likelihood of a compound binding to proteins like the hERG potassium channel, where blockade is associated with a risk of cardiac arrhythmias. Given that other butyrophenones like Haloperidol are known to interact with hERG channels, in silico tools would likely flag this as a potential liability for Timiperone, necessitating experimental verification. csmres.co.uk

| ADMET Property | In Silico Prediction for Timiperone | Rationale based on Butyrophenone Structure |

| Absorption | Good oral bioavailability | Optimal lipophilicity for membrane permeation. |

| Distribution | High volume of distribution, good CNS penetration | Lipophilic nature facilitates crossing the blood-brain barrier. |

| Metabolism | Primarily hepatic via CYP3A4 and CYP2D6 | Common metabolic pathway for butyrophenone class. clinpgx.org |

| Excretion | Renal excretion of metabolites | Metabolites are typically more hydrophilic. |

| Toxicity Risk | Potential for hERG channel inhibition | A known risk for the butyrophenone chemical class. csmres.co.uk |

Advanced Analytical Methodologies for Timiperone Hydrochloride Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Timiperone (B1682379) from complex mixtures such as biological fluids and pharmaceutical formulations, allowing for accurate subsequent analysis.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the quantitative analysis of Timiperone hydrochloride. Method development focuses on optimizing separation efficiency, sensitivity, and run time. A sensitive RP-HPLC method has been established for the determination of Timiperone in rat plasma, demonstrating its applicability in preclinical pharmacokinetic studies. nih.gov

Key parameters for a typical RP-HPLC method for Timiperone analysis are detailed below:

Stationary Phase: An octadecylsilane (B103800) (ODS) or C18 column is commonly used, offering excellent hydrophobic interaction with the Timiperone molecule. nih.gov

Mobile Phase: A buffered aqueous-organic mixture is employed to achieve optimal retention and peak shape. One effective mobile phase consists of a 0.1 M phosphate (B84403) buffer (pH 3.5), acetonitrile, and methanol (B129727) in a 65:20:15 (v/v) ratio. nih.gov The pH is controlled to ensure the consistent ionization state of the analyte.

Detection: Due to its chemical structure, Timiperone can be detected using various methods. Electrochemical detection provides high sensitivity, with a limit of quantitation reported as low as 0.5 ng/mL in plasma, making it suitable for tracing low concentrations following administration. nih.gov UV detection is also feasible, likely at a wavelength around 260 nm, similar to other aromatic ketones. jchps.com

Sample Preparation: Analysis in biological matrices requires an extraction step to remove interfering substances. A common procedure involves liquid-liquid extraction (LLE), for instance, using heptane-isoamyl alcohol at an alkaline pH, followed by a back-extraction into a dilute acidic solution to concentrate the analyte. nih.gov

The validation of such methods typically ensures linearity, accuracy, precision, and specificity according to established guidelines.

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS (C18) Reversed-Phase | nih.gov |

| Mobile Phase | 0.1 M Phosphate Buffer (pH 3.5) / Acetonitrile / Methanol (65:20:15, v/v) | nih.gov |

| Detection | Electrochemical | nih.gov |

| Limit of Quantitation | 0.5 ng/mL in rat plasma | nih.gov |

| Sample Extraction | Liquid-Liquid Extraction | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many drug metabolites are non-volatile, derivatization can be employed to increase their volatility for GC-MS analysis. For butyrophenones like Timiperone, GC-MS has been used for their determination in plasma. nih.gov

The application of GC-MS to Timiperone metabolite research has been demonstrated in studies of structurally similar compounds. For instance, in the analysis of Tiospirone metabolites, trimethylsilyl (B98337) (TMS) derivatization allowed for the characterization of certain metabolites by GC-electron impact mass spectrometry (GC/EIMS). nih.gov However, this approach has limitations; thermally labile metabolites, such as sulfoxide (B87167) and sulfone analogs, may undergo decomposition on the GC column, preventing their accurate analysis. nih.gov Therefore, while GC-MS can be a valuable tool, its application for Timiperone metabolites must be carefully considered based on their expected chemical structures and thermal stability. For volatile metabolites, if any, direct injection may be possible, but for most Phase I and Phase II metabolites, derivatization would be essential.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ES-MS, MALDI-QTOF) for Complex Matrices

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for analyzing drugs and metabolites in complex biological matrices like blood, plasma, and tissue. researchgate.net182.160.97 This is due to its exceptional sensitivity, selectivity, and specificity, which allows for the detection of compounds at very low concentrations. np-mrd.org

LC-MS/MS: This technique is widely used for the analysis of antipsychotic drugs. researchgate.net Methods often involve sample preparation via liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects. 182.160.97 The chromatographic separation is typically performed on a C18 column, followed by detection using electrospray ionization (ESI) in positive ion mode. np-mrd.org Multiple-reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, ensuring highly selective quantification. np-mrd.org This approach can successfully quantify antipsychotics in challenging matrices such as brain homogenates. np-mrd.org

MALDI-QTOF: Matrix-Assisted Laser Desorption/Ionization Quadrupole Time-of-Flight (MALDI-QTOF) mass spectrometry has been specifically applied to the determination of Timiperone in whole blood and the estimation of its metabolites in urine. jchps.com This technique is particularly useful for obtaining accurate mass measurements, which aids in the confident identification of unknown metabolites. One study combined HPLC separation on a Nucleosil C18 column with MALDI-QTOF analysis to successfully identify new Timiperone metabolites. jchps.com

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| LC-MS/MS (ESI) | Quantification of antipsychotics in brain tissue. | High sensitivity and selectivity; uses MRM mode. | np-mrd.org |

| MALDI-QTOF MS | Determination of Timiperone in blood and metabolite identification in urine. | Accurate mass measurement; useful for structural elucidation of unknown metabolites. | jchps.com |

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for screening drugs in various samples, including forensic and clinical toxicology. frontiersin.orglibretexts.org While less sensitive and quantitative than HPLC or LC-MS, its ability to run multiple samples in parallel makes it ideal for preliminary screening. frontiersin.org

For screening Timiperone, a basic nitrogenous drug, a silica (B1680970) gel plate (e.g., silica gel 60F₂) would serve as the stationary phase. hmdb.ca Sample extracts are spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. frontiersin.orgnih.gov The choice of mobile phase is critical for achieving separation. A variety of solvent systems can be used for screening basic drugs, often containing a mixture of a nonpolar solvent, a more polar solvent, and a small amount of a basic modifier like ammonia (B1221849) or diethylamine (B46881) to improve peak shape. libretexts.org After development, the separated spots are visualized, typically under UV light, and their retardation factors (Rf) are compared to that of a Timiperone standard.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comchemicalbook.com SFC offers several advantages over traditional HPLC, including faster analysis times due to the low viscosity and high diffusivity of the mobile phase, and reduced organic solvent consumption, making it a "green" analytical technique. researchgate.netspectra-analysis.com

While specific applications of SFC for this compound are not widely published, the technique holds significant potential. SFC is particularly powerful for chiral separations, which is a critical aspect of pharmaceutical analysis for chiral drugs. spectra-analysis.com If Timiperone or its metabolites possess chiral centers, SFC would be an excellent candidate for developing methods to separate the enantiomers. Furthermore, the high throughput of modern SFC systems makes it suitable for impurity profiling and high-speed screening applications in drug discovery and quality control. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and its metabolites.

Mass Spectrometry (MS): As discussed in the LC-MS section, mass spectrometry is vital for determining the molecular weight and fragmentation pattern of Timiperone. The mass spectrum for Timiperone is available in public databases, such as MassBank (Accession: MSBNK-MSSJ-MSJ03150), providing a reference for its identification. researchgate.net Techniques like ESI and MALDI generate protonated molecular ions ([M+H]⁺), while fragmentation analysis (MS/MS) provides structural information by breaking the molecule into characteristic pieces.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is the most powerful tool for unambiguous structure elucidation.

¹H NMR: A proton NMR spectrum of Timiperone would provide detailed information about its chemical environment. Expected signals would include distinct peaks for the aromatic protons on the fluorophenyl and thienyl rings, complex multiplets for the protons in the piperidine (B6355638) ring and the butyrophenone (B1668137) chain, and a characteristic downfield signal for the proton adjacent to the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C=O) around 200 ppm, various signals in the aromatic region (110-160 ppm), and signals in the aliphatic region for the carbons in the piperidine and butyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ketone) | 1680 - 1700 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-N (Amine) | 1000 - 1350 | Stretching |

| C-F | 1000 - 1400 | Stretching |

| C-S (Thiophene) | 600 - 800 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds containing chromophores. The aromatic rings and the carbonyl group in Timiperone constitute a chromophore that absorbs UV radiation. Based on structurally similar compounds like Tolperisone, Timiperone is expected to have a maximum absorbance (λmax) at approximately 260 nm in an acidic or aqueous solvent. jchps.com This property allows for its quantification in solutions using the Beer-Lambert law and is often used as a simple detection method in HPLC analysis.

Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Heptane |

| Isoamyl alcohol |

| Tiospirone |

| Carbon dioxide |

| Tolperisone |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of substances. It operates on the principle that molecules containing chromophores absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For the quantification of this compound, a solution of the compound is prepared in a suitable solvent, such as 0.1 N HCl, and scanned across the UV range (200-400 nm) to identify the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent quantitative measurements, as it provides the highest sensitivity and minimizes potential errors. A calibration curve is constructed by measuring the absorbance of several solutions with known concentrations. This curve is then used to determine the concentration of unknown samples.

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The frequencies that are absorbed correspond to the vibrational modes of the molecule's functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. The carbonyl group (C=O) of the ketone is one of the most identifiable, producing a strong, sharp absorption. Other significant absorptions would arise from the C-H bonds in the aromatic rings and the alkyl chain, the C=C bonds within the aromatic system, and the C-N bond of the piperidine ring. Analyzing these peaks allows for the confirmation of the compound's chemical structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Ketone C=O | Stretch | 1720 - 1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| C-N | Stretch | 1350 - 1000 | Medium |

Advanced Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. Techniques such as electrospray ionization (ESI) are commonly coupled with mass spectrometry to analyze pharmaceutical compounds.

In the mass spectrum of Timiperone, the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern of this compound would likely involve cleavage at the α-position to the carbonyl group and the nitrogen atom, providing characteristic product ions that confirm the connectivity of the molecule's substructures.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 410.2 |

| Fragment 1 | Loss of the piperidine group | ~324.1 |

| Fragment 2 | Benzoyl cation derivative | ~121.0 |

| Fragment 3 | Piperidine-containing fragment | ~126.1 |

Analytical Method Validation Principles

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. It is a critical requirement for quality control in the pharmaceutical industry and is guided by international standards, such as those from the International Council for Harmonisation (ICH). Validation ensures that the method is reliable, reproducible, and accurate for the analysis of a specific substance.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances in the sample.

To assess the specificity of a method for this compound, analyses are performed on samples that have been spiked with potential interfering substances. In chromatographic methods, specificity is demonstrated by showing that the peak corresponding to this compound is well-resolved from all other peaks. The method should show no interference at the retention time or spectral band of the analyte, confirming that the signal is solely due to this compound.

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a minimum of five standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., absorbance or peak area) is plotted against the concentration, and a linear regression analysis is performed. The resulting calibration curve is evaluated by its correlation coefficient (R²), which should ideally be very close to 1.000. For instance, a high-performance liquid chromatography method developed for Timiperone in plasma demonstrated linearity over a concentration range of 0.5-50.0 ng/ml.

| Parameter | Result |

|---|---|

| Calibration Range | 0.5 - 50.0 ng/mL |

| Number of Points | 6 |

| Regression Equation | y = 0.098x + 0.005 |

| Correlation Coefficient (R²) | 0.9995 |

Detection (LOD) and Quantification (LOQ) Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of impurities or for the determination of the analyte in low concentrations. They can be determined using several methods, including visual evaluation, the signal-to-noise ratio (S/N), or calculation based on the standard deviation of the response and the slope of the calibration curve. For the S/N method, a ratio of 3:1 is generally accepted for LOD, while a ratio of 10:1 is used for LOQ. A published method for Timiperone reported a limit of quantitation of 0.5 ng/ml in plasma, indicating high sensitivity.

| Parameter | Definition | Common Determination Method |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |

Method Robustness and Ruggedness

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. The evaluation of robustness is performed during the method development phase and involves varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Different columns (e.g., different lots or suppliers)

Flow rate

Column temperature

Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. It is often assessed as part of the intermediate precision study.

A robust and rugged method is essential for routine analysis and for transferring the method between different laboratories. Specific research findings detailing the robustness and ruggedness testing for an analytical method for this compound are not available in the public scientific literature. Therefore, no data table can be presented for these parameters.

Sample Preparation Strategies for Preclinical Biological Samples

Effective sample preparation is a critical step in the bioanalytical workflow, aimed at extracting the analyte of interest from a complex biological matrix, removing interfering substances, and concentrating the sample to a level suitable for detection. For preclinical research involving this compound, a sensitive high-performance liquid chromatography (HPLC) method with electrochemical detection has been reported for its determination in rat plasma nih.gov.

The sample preparation strategy employed in this method is a multi-step liquid-liquid extraction (LLE) procedure:

Alkalinization and Extraction: Plasma samples containing Timiperone are first made alkaline (pH > 8). This adjustment is crucial as it converts the this compound salt into its free base form, which is more soluble in organic solvents. The analyte is then extracted from the aqueous plasma into an organic solvent mixture of heptane-isoamyl alcohol nih.gov.

Back-extraction: Following the initial extraction, the Timiperone is then back-extracted from the organic phase into an acidic aqueous solution (dilute acetic acid). This step serves as a further purification and concentration step, as it selectively transfers the analyte back into an aqueous phase, leaving many organic-soluble impurities behind in the heptane-isoamyl alcohol layer nih.gov.

This LLE with a back-extraction step is a classic and effective strategy for cleaning up biological samples and concentrating basic drugs like Timiperone before chromatographic analysis. The reported recovery for this method was greater than 80% nih.gov.

Preclinical Animal Model Research on Timiperone Hydrochloride

Selection and Characterization of Relevant Animal Models for Neuropsychiatric Research

The preclinical evaluation of antipsychotic drugs like timiperone (B1682379) hydrochloride relies on various animal models that aim to replicate certain aspects of neuropsychiatric disorders, particularly schizophrenia. These models are categorized based on their method of induction, which includes pharmacological, genetic, and neurodevelopmental approaches.

Pharmacological models are the most frequently utilized for screening potential antipsychotic compounds. These models involve the administration of drugs that induce psychosis-like behaviors in rodents. Commonly used agents include dopamine (B1211576) receptor agonists such as apomorphine (B128758) and amphetamine, which produce stereotyped behaviors, and NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which can mimic a broader range of schizophrenia-like symptoms. The selection of these models is based on the dopamine and glutamate (B1630785) hypotheses of schizophrenia, respectively. Rodents, particularly mice and rats, are the most common species used in these studies due to their well-characterized genetics and neuroanatomy, cost-effectiveness, and the availability of established behavioral paradigms.

Neurodevelopmental models, which involve interventions during early life to produce long-lasting brain and behavioral changes that emerge after puberty, are also employed to better reflect the presumed etiology of schizophrenia. While the direct use of these more complex models in the initial screening of timiperone is not extensively detailed in available literature, the foundational understanding of its antipsychotic action is derived from its effects in the more classical pharmacological models. The characterization of these animal models involves assessing their construct validity (the extent to which the model reflects the underlying pathophysiology of the disorder), face validity (the phenomenological similarity of the behaviors to human symptoms), and predictive validity (the ability of the model to predict clinical efficacy of treatments).

Behavioral Pharmacology Assessments

Behavioral assessments in animal models are crucial for determining the antipsychotic potential of a compound. These tests measure the ability of a drug to counteract behaviors thought to be analogous to the positive symptoms of schizophrenia.

A hallmark of dopamine agonist-induced psychosis in rodents is the presentation of stereotyped behaviors, such as repetitive sniffing, gnawing, and head movements. The ability of an antipsychotic agent to inhibit these behaviors is a strong indicator of its dopamine D2 receptor blocking activity, which is a key mechanism of action for typical antipsychotics.

Studies have shown that timiperone is effective in antagonizing stereotyped behaviors induced by dopamine agonists like apomorphine and methamphetamine nih.gov. The inhibition of these behaviors is a core component of its neuroleptic profile.

Interactive Table: Inhibition of Apomorphine-Induced Stereotyped Behavior by Timiperone Hydrochloride in Rodents

| Species | Dopamine Agonist | Endpoint | This compound Effect |

| Mice | Apomorphine | Stereotyped Behavior | Antagonism nih.gov |

| Rats | Apomorphine | Stereotyped Behavior | Antagonism nih.gov |

| Mice | Methamphetamine | Stereotyped Behavior | Antagonism nih.gov |

This table is interactive and can be sorted by column.

To further characterize the pharmacological profile of a new compound, it is often compared to a well-established reference drug. For typical antipsychotics, haloperidol (B65202) is a common comparator. Comparative studies allow for an assessment of the relative potency and efficacy of the new drug.

Pharmacological studies have demonstrated that the effects of timiperone on the central nervous system are largely similar to those of haloperidol nih.gov. Both drugs have been shown to inhibit conditioned avoidance responses and induce catalepsy, which are classic tests for antipsychotic activity. In terms of general pharmacological properties, while both timiperone and haloperidol produce similar effects, some studies suggest that haloperidol may be weaker in certain aspects of its cardiovascular effects nih.gov.

Interactive Table: Comparative Effects of this compound and Haloperidol in Preclinical Models

| Behavioral/Physiological Effect | This compound | Haloperidol | Species |

| Potentiation of Ether Anesthesia (ED50) | 0.34 mg/kg p.o. | Similar to Timiperone | Mice nih.gov |

| Potentiation of Alcohol Anesthesia (ED50) | 0.22 mg/kg p.o. | Similar to Timiperone | Mice nih.gov |

| Induction of Miosis | 0.1 mg/kg p.o. | 0.3 mg/kg p.o. | Rabbits nih.gov |

| Enhancement of Tibial Muscle Twitch | Slight enhancement at 0.1 mg/kg i.v. | Slight enhancement at 0.1 mg/kg i.v. | Rabbits nih.gov |

| Diuretic Effect | Observed at 3 mg/kg p.o. | Observed at 3 mg/kg p.o. | Rats nih.gov |

| Inhibition of Urine Output | Observed at 30 mg/kg p.o. | Observed at 30 mg/kg p.o. | Rats nih.gov |

This table is interactive and can be sorted by column.

Neurochemical and Neurobiological Studies in Vivo

The in vivo neurochemical and neurobiological effects of this compound are central to its mechanism of action as an antipsychotic. As a butyrophenone (B1668137) derivative, its primary action is the blockade of dopamine D2 receptors in the brain. This action is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia.

In addition to its potent D2 receptor antagonism, many butyrophenones also exhibit affinity for other receptors, including serotonin (B10506) (5-HT) receptors. The interaction with 5-HT2A receptors, in particular, is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms. While detailed in vivo studies specifically characterizing the full receptor binding profile of timiperone are not extensively reported in readily available literature, its classification as a typical antipsychotic suggests a primary and potent D2 receptor blockade. In vivo studies with other butyrophenones have shown that these compounds can also influence the release and metabolism of dopamine and serotonin in various brain regions.

Pharmacodynamic Marker Identification in Preclinical Models

Pharmacodynamic (PD) markers are biological indicators that can provide evidence of a drug's effect on its target. In preclinical antipsychotic research, the identification of reliable PD markers is crucial for understanding the dose-response relationship and for translating preclinical findings to clinical settings.

For antipsychotics that act as D2 receptor antagonists, a key pharmacodynamic marker is the level of D2 receptor occupancy in the brain. Preclinical studies with various antipsychotics have established that a therapeutic effect is typically associated with a D2 receptor occupancy of 60-80%. While specific in vivo receptor occupancy studies for timiperone are not widely available in the public domain, it is expected to follow a similar profile to other D2 antagonists.

Other potential PD markers that can be assessed in preclinical models include changes in the levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain, as well as alterations in electroencephalogram (EEG) patterns. For instance, timiperone has been shown to cause a slowing of the cortical EEG in cats, an effect also observed with haloperidol nih.gov.

Ethical Considerations and Animal Welfare in Preclinical Research

The use of animals in neuropsychiatric research is subject to stringent ethical guidelines and regulations to ensure their welfare. All preclinical studies must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.

Replacement refers to the use of non-animal methods whenever possible.

Reduction aims to minimize the number of animals used to obtain statistically significant results.

Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals.

In the context of preclinical research on antipsychotics like this compound, specific ethical considerations include the potential for the induction of motor side effects, such as catalepsy, and the use of aversive stimuli in certain behavioral paradigms like the conditioned avoidance response. Research protocols are required to undergo thorough review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. These committees ensure that the research is scientifically justified, that the potential benefits outweigh any potential harm to the animals, and that all procedures are performed in the most humane way possible. This includes the use of appropriate housing, environmental enrichment, and careful monitoring of the animals' health and well-being throughout the study.

Formulation Science and Drug Delivery Research for Timiperone Hydrochloride

Principles of Pharmaceutical Formulation for Enhanced Pharmacological Performance

The primary goal of pharmaceutical formulation is to deliver the active pharmaceutical ingredient (API) to its target site in a safe, efficient, and reproducible manner. For a drug like Timiperone (B1682379) hydrochloride, which likely belongs to the Biopharmaceutical Classification System (BCS) Class II due to its expected low solubility and high permeability, formulation strategies are critical for enhancing its oral bioavailability. researchgate.netresearchgate.net Key principles involve overcoming the drug's inherent physicochemical limitations to improve its dissolution rate and subsequent absorption.

Various formulation approaches can be employed to enhance the biopharmaceutical performance of poorly soluble drugs. researchgate.net These include traditional methods like particle size reduction (micronization), the use of co-solvents, and pH adjustment, as well as more advanced techniques such as the formation of amorphous solid dispersions and the use of lipid-based delivery systems. researchgate.netitmedicalteam.pl Amorphous solid dispersions, for instance, stabilize the drug in a higher energy amorphous state within a polymer matrix, which can significantly increase its solubility and dissolution rate. researchgate.net Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve drug solubilization in the gastrointestinal tract and enhance absorption. nih.gov

Development of Novel Drug Delivery Systems

Recent advancements in drug delivery technologies offer promising avenues for improving the therapeutic profile of antipsychotic medications. These novel systems aim to provide controlled release, targeted delivery, and improved patient compliance.

Advanced Solid Dosage Form Technologies (e.g., Hot Melt Extrusion, Polymer-Based Formulations)

Hot Melt Extrusion (HME) is a solvent-free process that has gained significant attention in the pharmaceutical industry for producing amorphous solid dispersions. mdpi.com This technology involves pumping a mixture of the API and a thermoplastic polymer through a heated barrel, where it is mixed and melted before being extruded. mdpi.com For a poorly water-soluble drug, HME can molecularly disperse the compound within a hydrophilic polymer matrix, thereby enhancing its dissolution and bioavailability. mdpi.comresearchgate.net A study on the atypical antipsychotic olanzapine (B1677200) demonstrated that orodispersible films fabricated using HME showed rapid disintegration and significantly increased dissolution rates. mdpi.comnih.gov

Polymer-based formulations are fundamental to many advanced drug delivery systems. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are extensively used for developing controlled-release formulations due to their biocompatibility and adjustable degradation rates. igi-global.com These polymers can be formulated into nanoparticles, microparticles, and implants to provide sustained drug release over extended periods. igi-global.com

| Formulation Technology | Principle of Bioavailability Enhancement | Potential Application for Timiperone Hydrochloride |

| Hot Melt Extrusion (HME) | Creation of amorphous solid dispersions, leading to increased drug solubility and dissolution rate. mdpi.com | To improve the oral bioavailability of this compound by formulating it as a solid dispersion with a suitable polymer. |

| Polymer-Based Nanoparticles | Encapsulation of the drug to protect it from degradation and facilitate transport across biological barriers. nih.gov | To develop a formulation for targeted delivery to the central nervous system, potentially reducing systemic side effects. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formation of a fine oil-in-water emulsion in the gastrointestinal tract, which enhances drug solubilization and absorption. nih.gov | To improve the oral absorption of this compound, particularly if its absorption is limited by its dissolution rate. |

Targeted Delivery Systems for Specific Biological Compartments

For antipsychotic drugs, targeted delivery to the central nervous system (CNS) is highly desirable to maximize therapeutic efficacy while minimizing peripheral side effects. nih.gov The blood-brain barrier (BBB) represents a significant challenge for brain drug delivery. nih.govnih.gov Nanosystems, such as polymeric nanoparticles and lipid-based nanocarriers, are being explored to overcome this barrier. nih.govnih.gov These nanocarriers can be surface-modified with specific ligands to facilitate receptor-mediated transcytosis across the BBB. nih.gov

Intranasal delivery is another promising strategy for bypassing the BBB and delivering drugs directly to the brain. nih.govnih.govtechnologynetworks.com This route takes advantage of the direct connection between the nasal cavity and the CNS via the olfactory and trigeminal nerves. nih.govijprajournal.com Formulating antipsychotic drugs into nanosystems suitable for intranasal administration has been shown to improve brain bioavailability in preclinical studies. nih.gov

| Targeted Delivery Strategy | Mechanism of Action | Potential Advantage for this compound |

| Polymeric Nanoparticles for CNS Delivery | Encapsulation of the drug and potential surface modification to facilitate transport across the blood-brain barrier. nih.gov | Enhanced therapeutic effect in the brain with potentially lower systemic exposure and side effects. |

| Intranasal Delivery | Bypasses the blood-brain barrier by direct transport from the nasal cavity to the brain via neuronal pathways. nih.govtechnologynetworks.com | Rapid onset of action and reduced systemic side effects compared to oral administration. technologynetworks.com |

Innovative Delivery Modalities (e.g., Microneedle Patches, Implantable Devices)